N-Methyl-2-(triazol-1-yl)ethanamine;dihydrochloride
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Overview
Description
N-Methyl-2-(triazol-1-yl)ethanamine;dihydrochloride is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, including drug development and catalysis. With its potential to enhance scientific breakthroughs, this compound plays a crucial role in advancing various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(triazol-1-yl)ethanamine;dihydrochloride typically involves the reaction of N-methyl-2-chloroethanamine with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(triazol-1-yl)ethanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydrotriazole derivatives, and various substituted triazole compounds.
Scientific Research Applications
N-Methyl-2-(triazol-1-yl)ethanamine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutics for neurological disorders.
Industry: Utilized in catalysis and material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-2-(triazol-1-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors and ion channels, modulating their function and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(1H-1,2,3-triazol-4-yl)ethanamine
- N-Methyl-2-(1H-1,2,3-triazol-5-yl)ethanamine
- N-Methyl-2-(1H-1,2,4-triazol-3-yl)ethanamine
Uniqueness
N-Methyl-2-(triazol-1-yl)ethanamine;dihydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness allows for its diverse applications in various fields of research and industry, making it a valuable compound for scientific exploration.
Properties
IUPAC Name |
N-methyl-2-(triazol-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-6-2-4-9-5-3-7-8-9;;/h3,5-6H,2,4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZSBLDVZZYLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=CN=N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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